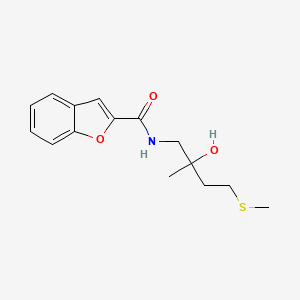
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C15H19NO3S and its molecular weight is 293.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in neuroprotection and modulation of amyloid-beta aggregation. This article reviews its synthesis, biological activity, and relevant studies that elucidate its pharmacological properties.
Chemical Structure
The compound features a benzofuran backbone with a carboxamide functional group, which is known to influence its biological interactions. The presence of a hydroxymethyl group and a methylthio group enhances its solubility and reactivity, potentially impacting its efficacy in biological systems.
Neuroprotective Effects
Recent studies have demonstrated that benzofuran derivatives can exhibit neuroprotective properties against amyloid-beta (Aβ) induced cytotoxicity. For instance, compounds structurally related to benzofuran-2-carboxamide have shown significant neuroprotection in mouse hippocampal neuronal cells (HT22) when exposed to Aβ42. This suggests that this compound may similarly protect neuronal cells from Aβ-induced damage .
Modulation of Amyloid-Beta Aggregation
Research indicates that benzofuran derivatives can modulate the aggregation of Aβ peptides, which is crucial in Alzheimer's disease pathology. The compound has been shown to either promote or inhibit Aβ fibrillogenesis depending on its concentration and structural modifications. For example, at higher concentrations (25 μM), certain derivatives exhibited a 2.7-fold increase in Aβ42 fibrillogenesis, while others demonstrated disaggregation capabilities . This duality in action highlights the potential of this compound as a therapeutic agent in Alzheimer's disease.
Synthesis and Structure-Activity Relationship
The synthesis of this compound involves several key steps that optimize yield and purity. Understanding the structure-activity relationship (SAR) is essential for developing more potent derivatives. The presence of specific substituents on the benzofuran ring significantly affects the compound's ability to modulate Aβ aggregation.
| Substituent | Effect on Aβ Aggregation |
|---|---|
| Hydroxymethyl | Increases solubility, potential neuroprotection |
| Methylthio | Modulates aggregation dynamics |
| Methoxyphenol | Exhibits inhibition of fibrillogenesis |
Case Studies
- Neuroprotection Against Aβ42 : In vitro studies using HT22 cells showed that this compound significantly reduced cell death induced by Aβ42 exposure, indicating its potential as a neuroprotective agent.
- Fibrillogenesis Modulation : Compounds structurally similar to this compound demonstrated varying degrees of promotion and inhibition of Aβ fibrillogenesis, suggesting a nuanced mechanism of action that could be harnessed for therapeutic purposes .
Eigenschaften
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-15(18,7-8-20-2)10-16-14(17)13-9-11-5-3-4-6-12(11)19-13/h3-6,9,18H,7-8,10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRZCVOXLFSDKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)C1=CC2=CC=CC=C2O1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














